molecular formula C18H30O2 B3428554 Linolenic acid CAS No. 68424-45-3

Linolenic acid

Cat. No.: B3428554
CAS No.: 68424-45-3
M. Wt: 278.4 g/mol
InChI Key: DTOSIQBPPRVQHS-PDBXOOCHSA-N
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Description

Linolenic acid is a naturally occurring fatty acid that belongs to the group of polyunsaturated fatty acids. It is an essential fatty acid, meaning that it cannot be synthesized by the human body and must be obtained through the diet. This compound exists in two forms: alpha-linolenic acid and gamma-linolenic acid. Alpha-linolenic acid is an omega-3 fatty acid, while gamma-linolenic acid is an omega-6 fatty acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linolenic acid can be synthesized through various methods. One common method involves the extraction and purification from natural sources such as plant oils. For instance, alpha-linolenic acid can be extracted from Perilla frutescens var. japonica oil using urea complexation at low temperatures . Another method involves liquid-liquid extraction of linseed oil fatty acids with wet furfural and hexane .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant oils such as flaxseed, chia, and perilla oils. The oil is first extracted from the seeds using mechanical pressing or solvent extraction. The extracted oil is then subjected to purification processes such as urea complexation, liquid-liquid extraction, and high-performance liquid chromatography to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Linolenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: this compound can be reduced to form saturated fatty acids. This reaction typically involves hydrogenation in the presence of a catalyst.

    Substitution: this compound can undergo substitution reactions to form esters and other derivatives. This reaction often involves the use of alcohols and acids as reagents.

Major Products Formed:

Scientific Research Applications

Linolenic acid has a wide range of scientific research applications in various fields:

Chemistry:

  • Used as a precursor for the synthesis of other polyunsaturated fatty acids and their derivatives.
  • Studied for its reactivity and chemical properties in various reactions.

Biology:

  • Investigated for its role in cell membrane structure and function.
  • Studied for its effects on gene expression and cellular signaling pathways.

Medicine:

Industry:

Comparison with Similar Compounds

Properties

IUPAC Name

(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid
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InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-
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InChI Key

DTOSIQBPPRVQHS-PDBXOOCHSA-N
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Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O
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Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O
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Molecular Formula

C18H30O2
Record name LINOLENIC ACID
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Related CAS

29857-63-4, Array
Record name 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)-, dimer
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DSSTOX Substance ID

DTXSID7025506
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Molecular Weight

278.4 g/mol
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Physical Description

Linolenic acid is a clear colorless liquid. (NTP, 1992), Liquid, Other Solid, Colorless liquid; [Merck Index], Liquid
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Boiling Point

446 °F at 17 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

0.9164 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.05 mmHg at 257 °F (NTP, 1992), 0.00000054 [mmHg]
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Mechanism of Action

Alpha Linolenic Acid or ALA is considered an essential fatty acid because it is required for human health, but cannot be synthesized by humans. It is in fact a plant-derived fatty acid. Humans can synthesize other omega-3 fatty acids from ALA, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-inflammatory and anti-atherogenic properties. ALA metabolites may also inhibit the production of the pro-inflammatory eicosanoids, prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), as well as the pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). Omega-3 fatty acids like ALA and its byproducts can modulate the expression of a number of genes, including those involved with fatty acid metabolism and inflammation. They regulate gene expression through their effects on the activity of transcription factors including NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family. Incorporation of ALA and its metabolites in cell membranes can affect membrane fluidity and may play a role in anti-inflammatory activity, inhibition of platelet aggregation and possibly in anti-proliferative actions of ALA. ALA is first metabolized by delta6 desaturease into steridonic acid.
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CAS No.

463-40-1
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Melting Point

11.7 °F (NTP, 1992), -16.5 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linolenic acid
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Linolenic acid
Reactant of Route 3
Linolenic acid
Reactant of Route 4
Linolenic acid
Reactant of Route 5
Linolenic acid
Reactant of Route 6
Linolenic acid

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